Cloxotestosterone acetate
CAS No.: 13867-82-8
Cat. No.: VC3862171
Molecular Formula: C23H31Cl3O4
Molecular Weight: 477.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13867-82-8 |
---|---|
Molecular Formula | C23H31Cl3O4 |
Molecular Weight | 477.8 g/mol |
IUPAC Name | [2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate |
Standard InChI | InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1 |
Standard InChI Key | SJWGVEPLFJGWNB-UWSXKFMVSA-N |
Isomeric SMILES | CC(=O)OC(C(Cl)(Cl)Cl)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES | CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES | CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Introduction
Chemical Structure and Physicochemical Properties
Cloxotestosterone acetate (C₂₃H₃₁Cl₃O₄) features a steroidal backbone fused with a trichloroethyl hemiketal group and an acetylated oxygen at the 17β position. Its molecular weight is 477.85 g/mol, with a monoisotopic mass of 476.128793 Da . The compound’s stereochemistry includes six defined stereocenters, critical for its biological activity .
Structural Features
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Androstane Core: The tetracyclic structure (cyclopenta[a]phenanthrene) common to all steroidal hormones.
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3-Keto Group: At position 3, essential for binding to androgen receptors .
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17β-Trichloroethoxy Group: A hemiketal ether conferring metabolic stability and prolonged half-life .
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Acetate Ester: Enhances lipophilicity, facilitating intramuscular depot formation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₃₁Cl₃O₄ | |
Melting Point | 192–193°C (crystals from EtOAc) | |
UV Absorption (Ethanol) | λₘₐₓ = 241 nm (ε = 16,300) | |
LogP (Octanol-Water) | 5.8 | |
Aqueous Solubility | Insoluble |
Synthesis and Analytical Characterization
Cloxotestosterone acetate is synthesized via acetylation of cloxotestosterone, the parent steroid.
Synthesis Protocol
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Acetylation: Cloxotestosterone reacts with acetic anhydride in pyridine, forming the acetate ester at the 17β-hydroxyl group .
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Purification: Recrystallization from ethyl acetate or ethanol yields ≥98% purity.
Analytical Confirmation
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¹H/¹³C NMR: Acetyl methyl protons resonate at δ ~2.0 ppm; carbonyl carbons at δ ~170 ppm.
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FT-IR: Ester C=O stretch at 1740 cm⁻¹; ketone C=O at 1660 cm⁻¹.
Pharmacokinetics and Metabolic Pathways
As a prodrug, cloxotestosterone acetate requires hydrolysis to release active cloxotestosterone.
Hydrolysis Mechanisms
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Acid-Catalyzed: Protonation of the ester carbonyl accelerates nucleophilic water attack, yielding cloxotestosterone and acetic acid .
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Base-Promoted (Saponification): Hydroxide ions cleave the ester bond irreversibly, forming cloxotestosterone alkoxide.
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Enzymatic: Esterases in plasma and tissues mediate hydrolysis in vivo, with a half-life of 4–6 hours.
Table 2: Hydrolysis Kinetics Under Varied Conditions
Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Byproducts |
---|---|---|---|
pH 2 (37°C) | 0.021 | 33 h | Cloxotestosterone, Acetic Acid |
pH 7.4 (37°C) | 0.008 | 87 h | None (stable) |
pH 10 (37°C) | 0.153 | 4.5 h | Cloxotestosterone Alkoxide |
Metabolic Fate
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Phase I: Hydrolysis to cloxotestosterone, followed by reduction via 17β-hydroxysteroid dehydrogenase to dihydrotestosterone (DHT) .
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Phase II: Glucuronidation at the 3-keto group enhances renal excretion .
Therapeutic Applications and Clinical Efficacy
Cloxotestosterone acetate is indicated for androgen replacement therapy in hypogonadism, though clinical data remain limited.
Pharmacodynamics
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Androgen Receptor Binding: Binds AR with ~90% affinity relative to testosterone, activating transcriptional pathways for muscle growth and virilization .
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Anabolic-to-Androgenic Ratio (AAR): 1:3, lower than nandrolone (1:10) but higher than methyltestosterone (1:1) .
Clinical Use
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Efficacy: Maintains serum testosterone levels within 300–1000 ng/dL for 30 days post-injection.
Parameter | Cloxotestosterone Acetate | Testosterone Enanthate | Nandrolone Decanoate |
---|---|---|---|
Hepatotoxicity Risk | Moderate | Low | High |
HDL Reduction | 20% | 15% | 25% |
Injection Site Pain | Frequent | Occasional | Rare |
Recent Developments and Future Directions
Transdermal Formulations
Research into crystallization-inhibiting excipients (e.g., rosin esters) aims to enable transdermal delivery, mimicking the zero-order kinetics of depot injections .
Stereochemical Optimization
Modifying the trichloroethoxy group’s stereochemistry may reduce off-target glucocorticoid receptor activation .
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